molecular formula C20H22N2O3 B14990018 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14990018
M. Wt: 338.4 g/mol
InChI Key: YSKWVAZYUIBVNX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction involving a halogenated precursor and pyrrolidine.

    Final Coupling: The final step involves coupling the furan and pyrrolidine-substituted benzofuran intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrolidine rings.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the pyrrolidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-benzofuran-2-carboxamide: Lacks the methyl group at the 3-position of the benzofuran ring.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxylate: Contains an ester group instead of an amide group.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both the furan and pyrrolidine rings, which may contribute to its distinct biological activities and chemical reactivity. The methyl group at the 3-position of the benzofuran ring may also influence its properties compared to similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-14-15-7-2-3-8-17(15)25-19(14)20(23)21-13-16(18-9-6-12-24-18)22-10-4-5-11-22/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23)

InChI Key

YSKWVAZYUIBVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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